REACTION_CXSMILES
|
[CH:1]1[C:9]([Br:10])=[CH:8][N:7]2[C:3](=[N:4][CH:5]=[CH:6]2)[CH:2]=1.C[O:12][C:13]1[C:18]2C=CNC=2N=C(N)[N:14]=1.N1C=CC=CC=1.CC(OCC1C2C(=CC=CC=2)C(COC(C)=O)=C2C=1C=CC=C2)=O>CN(C1C=CN=CC=1)C.C(Cl)Cl>[Br:10][C:9]1[CH:1]=[CH:2][C:3]2[N:7]([CH:6]=[C:5]([NH:14][C:13](=[O:12])[CH3:18])[N:4]=2)[CH:8]=1 |f:0.1|
|
Name
|
6-bromoH-imidazo[1,2-a]pyridin 2-amine
|
Quantity
|
0.771 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=NC=CN2C=C1Br.COC1=NC(=NC2=C1C=CN2)N
|
Name
|
|
Quantity
|
0.44 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
|
Name
|
|
Quantity
|
0.0022 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 35° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with 25% iPrOH/CHCl3 (3×75 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine (75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in MeOH (2 M in NH3)/CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
concentrated onto silica
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography MeOH (2 M in NH3)/CH2Cl2)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2N(C1)C=C(N2)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.452 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |